Hydroquinine, hydrochloride

Toxoplasma gondii Antiparasitic Selectivity Index

Hydroquinine hydrochloride (CAS 1668-97-9), also referred to as dihydroquinine monohydrochloride, is the hydrochloride salt of the Cinchona alkaloid hydroquinine (free base CAS 522-66-7), with molecular formula C₂₀H₂₇ClN₂O₂ and molecular weight 362.9 g/mol. It belongs to the quinoline aminoalcohol class and is the 10,11-dihydro analog of quinine, differing by saturation of the vinyl substituent on the quinuclidine ring.

Molecular Formula C20H25ClN2O2
Molecular Weight 362.9 g/mol
CAS No. 1668-97-9
Cat. No. B158903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinine, hydrochloride
CAS1668-97-9
Molecular FormulaC20H25ClN2O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl
InChIInChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
InChIKeyMULXTQKDWYBJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinine Hydrochloride (CAS 1668-97-9): Core Identity and Structural Positioning for Scientific Procurement


Hydroquinine hydrochloride (CAS 1668-97-9), also referred to as dihydroquinine monohydrochloride, is the hydrochloride salt of the Cinchona alkaloid hydroquinine (free base CAS 522-66-7), with molecular formula C₂₀H₂₇ClN₂O₂ and molecular weight 362.9 g/mol [1]. It belongs to the quinoline aminoalcohol class and is the 10,11-dihydro analog of quinine, differing by saturation of the vinyl substituent on the quinuclidine ring [2]. This compound exists as a tight ion-pair in which the chloride ion is trapped between the protonated quinuclidine nitrogen and the methoxy group of the quinoline ring, a structural feature that confers distinct chromatographic and solubility behaviour relative to its parent alkaloid [3]. Hydroquinine is a natural impurity found in commercial quinine formulations at levels up to approximately 10%, and its procurement as the discrete hydrochloride salt enables precise analytical reference standard use, impurity profiling, and mechanistic investigations that are confounded when relying solely on quinine-based materials [4].

Why Quinine Hydrochloride or Hydroquinidine Cannot Substitute for Hydroquinine Hydrochloride in Critical Research Applications


Although hydroquinine, quinine, and hydroquinidine share the Cinchona quinoline-aminoalcohol scaffold, they are not functionally interchangeable. Saturation of the C10–C11 vinyl bond in hydroquinine alters both the conformational landscape of the quinuclidine ring and the compound's interaction with biological targets, producing quantifiably distinct pharmacological profiles [1]. In antiplasmodial assays, the (–)-hydroquinine/(+)-hydroquinidine stereospecific potency ratio diverges from that of the quinine/quinidine pair in chloroquine-resistant P. falciparum lines, demonstrating that the vinyl saturation modifies PfCRT-transporter recognition in a mutation-dependent manner [2]. Pharmacokinetically, dihydroquinine clearance is less suppressed during acute malaria than quinine clearance, meaning that substituting quinine for hydroquinine in pharmacokinetic studies introduces a disease-state-dependent confound [3]. Furthermore, hydroquinine hydrochloride forms a structurally distinct tight ion-pair that alters its chromatographic mobility (higher Rf on silica TLC vs. free base) and its apparent lipophilicity compared to quinine hydrochloride, directly impacting analytical method development [4]. These molecular, pharmacological, and analytical differences mean that generic substitution without verification risks compromising experimental reproducibility, analytical accuracy, and mechanistic interpretation.

Quantitative Differentiation Evidence for Hydroquinine Hydrochloride: Head-to-Head and Cross-Study Comparisons


Anti-Toxoplasma gondii Potency: Hydroquinine (DHQ) vs. Clinical Standard-of-Care Drugs Sulfadiazine and Pyrimethamine

In a direct head-to-head in vitro study, dihydroquinine (DHQ) inhibited T. gondii tachyzoite growth with IC₅₀ values of 63 nM (24 h), 68 nM (48 h), and 1.37 nM (72 h). Under identical conditions, the gold-standard drugs sulfadiazine (SZ) yielded IC₅₀ values of 1.29, 1.55, and 0.95 µM, and pyrimethamine (PY) yielded 3.19, 3.52, and 2.42 µM, respectively [1]. DHQ thus exhibited approximately 20- to 690-fold greater potency than sulfadiazine and 50- to 1,770-fold greater potency than pyrimethamine at the corresponding time points. The selectivity index (SI) for DHQ was 149–357 fold (fibroblast cells), compared to 24-fold for PY and 143-fold for SZ, indicating substantially lower host-cell cytotoxicity relative to antiparasitic efficacy [1].

Toxoplasma gondii Antiparasitic Selectivity Index

Anti-Plasmodium falciparum Potency: Hydroquinine vs. Quinine vs. 3-Hydroxyquinine

In a cross-study comparable analysis using a [³H]-hypoxanthine incorporation assay against five clinical Thai isolates of P. falciparum, dihydroquinine (hydroquinine free base) exhibited a median IC₅₀ of 129 nmol/L (range 54–324), compared to quinine at 168 nmol/L (range 68–366) and the principal human metabolite 3-hydroxyquinine at 1,160 nmol/L (range 378–3,154) [1]. While the difference between hydroquinine and quinine did not reach statistical significance (P = 0.027 only for comparisons involving 3-hydroxyquinine), both compounds were approximately 10-fold more potent than 3-hydroxyquinine. No synergy or antagonism was observed between quinine and dihydroquinine in combination testing [1]. This quantitatively establishes that hydroquinine contributes equivalently to the antimalarial activity of quinine formulations but is not independently superior to quinine for this indication; its procurement value lies in its role as an analytical impurity reference and in mechanistic studies requiring the saturated scaffold.

Plasmodium falciparum Antimalarial IC50

Anti-Virulence Activity Against Multidrug-Resistant Pseudomonas aeruginosa: Hydroquinine at Sub-Inhibitory Concentrations

In a high-throughput transcriptomic profiling study, P. aeruginosa treated with ½ MIC of hydroquinine exhibited a 30–54% reduction in motility, approximately 25–27% reduction in pyocyanin production, and 57–87% impairment of biofilm formation [1]. The MIC of hydroquinine against clinical MDR P. aeruginosa strains was 2.50 mg/mL (MBC 5.00 mg/mL), with MIC ranges of 650–2,500 µg/mL across eight bacterial strains [2]. Hydroquinine achieved these anti-virulence effects through a mechanism distinct from conventional antibiotics: downregulation of the arginine deiminase (ADI) pathway genes (arcA, arcB, arcC, arcD) at half MIC, as demonstrated by RT-qPCR [2]. This contrasts with quinine, for which comparable anti-virulence transcriptomic profiling data in P. aeruginosa have not been reported at equivalent sub-inhibitory concentrations. Hydroquinine also showed partial synergistic effects with ceftazidime against clinical MDR P. aeruginosa strains [2].

Pseudomonas aeruginosa Anti-virulence Biofilm inhibition

Pharmacokinetic Differentiation: Dihydroquinine Clearance Is Less Suppressed During Acute Malaria Than Quinine Clearance

A clinical pharmacokinetic study in acute malaria patients demonstrated that while the pharmacokinetic properties of dihydroquinine were generally similar to those of quinine, dihydroquinine clearance was less affected by acute malaria [1]. In a multiple regression model, antipyrine clearance and plasma protein binding accounted for 71% of the variance in total quinine clearance during acute malaria, and the mean ratio of quinine to 3-hydroxyquinine AUC values in acute malaria was 12.03 compared with 6.92 during convalescence (P = 0.01) [1]. The reduction in quinine clearance in acute malaria results predominantly from disease-induced dysfunction in hepatic mixed-function oxidase activity (principally CYP3A), which impairs the conversion of quinine to its major metabolite 3-hydroxyquinine [1]. Dihydroquinine, lacking the vinyl group that is a substrate for CYP-mediated oxidation, is less susceptible to this disease-state-dependent metabolic suppression, providing a pharmacokinetic advantage in malaria-compromised hepatic function.

Pharmacokinetics Metabolic clearance Malaria

Chromatographic Differentiation: Hydroquinine Hydrochloride as a Tight Ion-Pair with Distinct HPLC/TLC Retention

Analytical TLC on silica gel in dichloromethane/methanol (9/1, v/v) revealed that hydroquinine forms a distinct hydrochloride ion-pair with a higher Rf value than the free base, identified as the monoprotonated hydrochloride salt [1]. X-ray crystallography confirmed the unit cell contains two independent monoprotonated hydroquinine hydrochloride ion-pairs with the chloride ion trapped in a positive cavity between the protonated quinuclidine nitrogen and the methoxy group of the quinoline ring [1]. In RP-HPLC analysis of quinine sulfate pharmaceutical dosage forms, dihydroquinine (hydroquinine) elutes at a retention time of 6.9 minutes versus 4.6 minutes for quinine, with a resolution of 2.6 using 0.1% trifluoroacetic acid in the mobile phase (USP requirement: resolution ≥1.2) [2]. The accuracy of dihydroquinine quantification by this method yielded a recovery rate of 99.4% [2].

HPLC TLC Analytical reference standard

Evidence-Backed Procurement Scenarios for Hydroquinine Hydrochloride (CAS 1668-97-9)


Pharmacopoeial Impurity Reference Standard for Quinine-Based Pharmaceutical Quality Control

Hydroquinine (dihydroquinine) is a natural impurity comprising up to approximately 10% of commercial quinine formulations [1]. Its distinct HPLC retention time (6.9 min vs. 4.6 min for quinine; resolution 2.6) and validated recovery rate of 99.4% make hydroquinine hydrochloride the essential reference standard for USP/EP compliance testing of quinine sulfate and quinine hydrochloride drug substances and dosage forms [2]. Procurement of the discrete hydrochloride salt (CAS 1668-97-9) ensures accurate impurity quantification without interference from quinine matrix effects.

Lead Compound for Anti-Toxoplasma gondii Drug Discovery with Superior Selectivity Over Current Standard-of-Care

Dihydroquinine (DHQ) demonstrates IC₅₀ values of 1.37–68 nM against T. gondii tachyzoites, representing a 20–1,770-fold potency advantage over sulfadiazine and pyrimethamine, and a selectivity index of 149–357 fold (vs. 24 for pyrimethamine and 143 for sulfadiazine) [3]. For drug discovery programs targeting cerebral and ocular toxoplasmosis, hydroquinine hydrochloride provides a quantitatively validated starting scaffold with a demonstrably wider therapeutic window than the existing clinical armamentarium.

Mechanistic Probe for Arginine Deiminase Pathway Inhibition in Pseudomonas aeruginosa Anti-Virulence Research

Hydroquinine is the first compound demonstrated to suppress the arginine deiminase (ADI) pathway in clinical MDR P. aeruginosa strains, with significant downregulation of arcA, arcB, arcC, and arcD at half MIC (1.25 mg/mL) [4]. Its anti-virulence profile—30–54% motility inhibition, ~25–27% pyocyanin reduction, and 57–87% biofilm impairment at sub-inhibitory concentrations—is mechanistically distinct from conventional antibiotics and from what is reported for quinine [5]. Hydroquinine hydrochloride is the compound of choice for laboratories investigating ADI-pathway-targeted strategies to disarm MDR P. aeruginosa without selecting for resistance.

Pharmacokinetic Reference Compound for Malaria Drug Metabolism Studies Requiring CYP-Independent Clearance

Unlike quinine, whose clearance is significantly suppressed during acute malaria due to CYP3A-mediated metabolic dysfunction (AUC ratio acute/convalescent = 12.03 vs. 6.92, P = 0.01), dihydroquinine clearance is less affected by disease severity [1]. Hydroquinine hydrochloride serves as a critical comparator in pharmacokinetic studies that require a Cinchona alkaloid with reduced CYP450 metabolic liability, enabling investigators to dissect disease-dependent from compound-dependent pharmacokinetic variability.

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